molecular formula C18H18ClN3O B2482272 6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 866138-22-9

6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B2482272
CAS No.: 866138-22-9
M. Wt: 327.81
InChI Key: DRKPDGDGPHYNJX-UHFFFAOYSA-N
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Description

6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine (6-Cl-3-MMP), also known as 6-chloro-3-morpholin-4-yl-2-phenylimidazo[1,2-a]pyridine, is an imidazopyridine derivative that is widely used in the scientific research field. It has been used as a ligand for the coordination of metals, as a catalyst in organic synthesis, and as an inhibitor of protein kinase C. This molecule has been studied for its potential as a therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

  • Synthesis and Derivative Formation: 6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is utilized in the synthesis of novel heterocyclic compounds. Researchers have explored its reactivity in forming various derivatives, such as thioxopyrimidines and pyridine derivatives. These derivatives are synthesized through processes like intramolecular cyclization and reactions with appropriate amines and compounds (Ho & Suen, 2013).
  • Crystal and Molecular Structure Analysis: Studies have also focused on the crystal and molecular structures of related compounds, offering insights into their chemical properties. This includes the analysis of compounds like 2-chloro-3,4-dihydroimidazole derivatives (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Biological and Pharmacological Research

  • Investigation of Analgesic and Anti-inflammatory Properties: Some derivatives of 2-phenylimidazo[1,2-a]pyridine, closely related to this compound, have been synthesized and tested for their anti-inflammatory and analgesic activities. The research in this area aims to identify compounds with potential therapeutic benefits (Di Chiacchio et al., 1998).
  • Exploration of Acetylcholinesterase Inhibitory Activity: Research has been conducted on carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts, evaluating their effectiveness as acetylcholinesterase inhibitors. These studies are significant for understanding the potential use of these compounds in treating conditions like organophosphorus compound poisoning (Sundberg, Dalvie, Cordero, & Musallam, 1993).

Advanced Material Science

  • Charge Distribution Studies: X-ray structural investigations, along with semi-empirical calculations of charge distribution in imidazo[1,2-a]pyridine derivatives, contribute to a deeper understanding of their electronic properties. These studies provide valuable insights for the development of advanced materials (Tafeenko, Paseshnichenko, & Schenk, 1996).

Properties

IUPAC Name

4-[(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c19-15-6-7-17-20-18(14-4-2-1-3-5-14)16(22(17)12-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPDGDGPHYNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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